molecular formula C25H22N2O B11050249 (2E)-3-[(2,5-dimethyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one

(2E)-3-[(2,5-dimethyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one

Cat. No.: B11050249
M. Wt: 366.5 g/mol
InChI Key: GOLCJJPMCAIYQI-LFVJCYFKSA-N
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Description

(E)-3-[(2,5-DIMETHYL-1H-INDOL-6-YL)AMINO]-1,3-DIPHENYL-2-PROPEN-1-ONE is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of indole derivatives, which are widely studied for their biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[(2,5-DIMETHYL-1H-INDOL-6-YL)AMINO]-1,3-DIPHENYL-2-PROPEN-1-ONE typically involves the condensation of 2,5-dimethylindole with benzaldehyde derivatives under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[(2,5-DIMETHYL-1H-INDOL-6-YL)AMINO]-1,3-DIPHENYL-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring or the phenyl groups, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted indole and phenyl derivatives

Scientific Research Applications

(E)-3-[(2,5-DIMETHYL-1H-INDOL-6-YL)AMINO]-1,3-DIPHENYL-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-[(2,5-DIMETHYL-1H-INDOL-6-YL)AMINO]-1,3-DIPHENYL-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.

    3,3’-Diindolylmethane: Another indole derivative with potential anticancer effects.

    Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness

(E)-3-[(2,5-DIMETHYL-1H-INDOL-6-YL)AMINO]-1,3-DIPHENYL-2-PROPEN-1-ONE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an indole moiety with a propenone linkage and phenyl groups makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C25H22N2O

Molecular Weight

366.5 g/mol

IUPAC Name

(E)-3-[(2,5-dimethyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one

InChI

InChI=1S/C25H22N2O/c1-17-13-21-14-18(2)26-23(21)15-22(17)27-24(19-9-5-3-6-10-19)16-25(28)20-11-7-4-8-12-20/h3-16,26-27H,1-2H3/b24-16+

InChI Key

GOLCJJPMCAIYQI-LFVJCYFKSA-N

Isomeric SMILES

CC1=CC2=C(C=C1N/C(=C/C(=O)C3=CC=CC=C3)/C4=CC=CC=C4)NC(=C2)C

Canonical SMILES

CC1=CC2=C(C=C1NC(=CC(=O)C3=CC=CC=C3)C4=CC=CC=C4)NC(=C2)C

Origin of Product

United States

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